molecular formula C12H18N2O3 B8185209 (S)-(2-Hydroxy-1-pyridin-3-yl-ethyl)-carbamic acid tert-butyl ester

(S)-(2-Hydroxy-1-pyridin-3-yl-ethyl)-carbamic acid tert-butyl ester

Cat. No.: B8185209
M. Wt: 238.28 g/mol
InChI Key: XRVFQTLGKBKUFF-SNVBAGLBSA-N
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Description

(S)-(2-Hydroxy-1-pyridin-3-yl-ethyl)-carbamic acid tert-butyl ester is a chiral carbamate derivative featuring a pyridin-3-yl moiety, a hydroxyethyl group, and a tert-butyl carbamate protective group.

  • Hydroxyethyl group: Contributes to hydrophilicity and hydrogen-bonding capacity.
  • tert-Butyl carbamate: Improves stability and modulates steric effects.

This compound likely serves as an intermediate in pharmaceutical synthesis, particularly for chiral amines or peptidomimetics. Its stereochemistry (S-configuration) is critical for enantioselective applications.

Properties

IUPAC Name

tert-butyl N-[(1S)-2-hydroxy-1-pyridin-3-ylethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10(8-15)9-5-4-6-13-7-9/h4-7,10,15H,8H2,1-3H3,(H,14,16)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVFQTLGKBKUFF-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(2-Hydroxy-1-pyridin-3-yl-ethyl)-carbamic acid tert-butyl ester typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method involves the use of tert-butyl carbamate and a pyridine-based alcohol under acidic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of (S)-(2-Hydroxy-1-pyridin-3-yl-ethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, modulating their function .

Comparison with Similar Compounds

Key Structural and Functional Differences:

Heterocyclic Core :

  • The target compound contains a pyridin-3-yl group, absent in analogs, enabling π-π stacking and metal coordination.
  • Analogs feature piperidine rings (e.g., ), which confer basicity and conformational flexibility.

Substituent Diversity: Amino groups: Present in , and ; critical for hydrogen bonding or covalent modification. Sulfur-containing groups: Unique to , offering redox activity and altered solubility.

Stereochemistry :

  • The target compound and specify S-configuration, crucial for enantioselective interactions.

Molecular Weight :

  • The target compound’s molecular weight is likely intermediate (estimated ~280–300 g/mol), comparable to (285.39 g/mol) but lower than (329.44 g/mol).

Biological Activity

(S)-(2-Hydroxy-1-pyridin-3-yl-ethyl)-carbamic acid tert-butyl ester, commonly referred to as tert-butyl N-[2-hydroxy-1-(pyridin-3-yl)ethyl]carbamate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C12H18N2O3
  • CAS Number : 898796-48-0
  • Molecular Weight : 238.28 g/mol
  • Structure : The structure features a pyridine ring, a hydroxyl group, and a carbamate moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes. Research indicates that derivatives of this compound can act as inhibitors of protein tyrosine phosphatase β (PTPβ) and FAH domain-containing protein 1 (FAHD1), which are involved in various metabolic pathways.

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits competitive inhibition against PTPβ. The low molecular weight allows for extensive derivatization, facilitating structure–activity relationship (SAR) studies that reveal the importance of substituents on the pyridine ring for enhancing inhibitory potency .

Biological Activities

The compound has shown promise in several therapeutic areas:

  • Anticancer Activity :
    • Some studies suggest that pyridine derivatives possess anticancer properties, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis .
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory properties, with indications that it may reduce pro-inflammatory cytokines in cellular models .
  • Neuroprotective Effects :
    • Research indicates that related compounds may protect neuronal cells from apoptosis induced by amyloid-beta peptides, suggesting potential applications in neurodegenerative diseases such as Alzheimer's disease .

Case Studies and Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
Study 1 Demonstrated competitive inhibition of PTPβ with IC50 values indicating significant potency compared to other known inhibitors .
Study 2 Evaluated neuroprotective effects in vitro, showing increased cell viability in neuronal cultures exposed to amyloid-beta when treated with the compound .
Study 3 Investigated anti-inflammatory effects, reporting a reduction in TNF-alpha levels in treated cell lines .

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